molecular formula C12H11N3O3S B5763817 4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide

4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide

Cat. No. B5763817
M. Wt: 277.30 g/mol
InChI Key: PSDWKGVLWRDPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole and its derivatives are usually occurring heterocyclic nuclei in many marine as well as natural plant products . They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, refractive index, flash point, and logP . These properties can be predicted based on the compound’s molecular structure.

Scientific Research Applications

Antibacterial Activity

The compound has been found to have emergent antibacterial activity . It has been synthesized as a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . These molecules have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

Drug Development

The compound has potential applications in drug development . The antibacterial activity of this compound suggests it could be used to develop new treatments for bacterial infections . The compound’s ability to create pores in bacterial cell membranes and its negligible haemolytic activity towards human RBCs suggest it could be a promising candidate for drug development .

Cell-Penetrating Peptide Complex

The compound has been used in conjunction with a cell-penetrating peptide octaarginine . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells . This suggests that the compound could be used in the development of more effective antibacterial treatments .

Inflammasome Modulation

There is a possibility that the compound could be used as an NLRP3 inflammasome modulator . While the exact details are not available, this suggests potential applications in the treatment of diseases related to the NLRP3 inflammasome, such as autoimmune and inflammatory diseases .

Chemical Research

The compound could also have applications in chemical research . Its unique structure and properties could make it a useful tool for studying chemical reactions and processes .

Educational Purposes

The compound’s unique structure and properties could make it a useful tool for educational purposes . It could be used to illustrate concepts in organic chemistry and medicinal chemistry courses .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For example, some benzothiazole derivatives have been found to interfere with glutamate neurotransmission .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, benzothiazole derivatives have potential applications in the treatment of various diseases, including cancer and bacterial infections .

properties

IUPAC Name

4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-7-3-4-9(5-10(7)15(17)18)11(16)14-12-13-8(2)6-19-12/h3-6H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDWKGVLWRDPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide

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